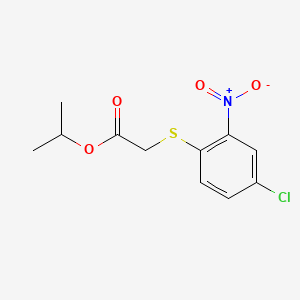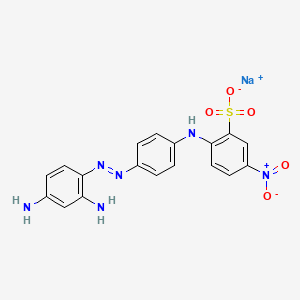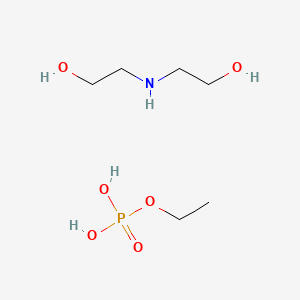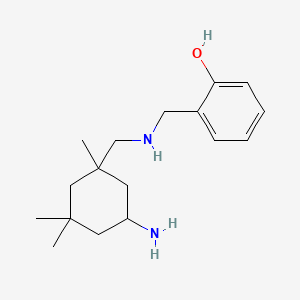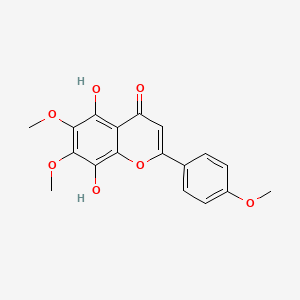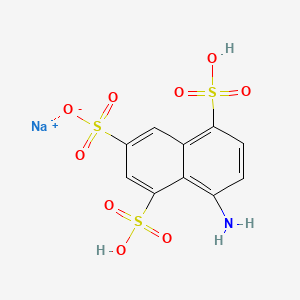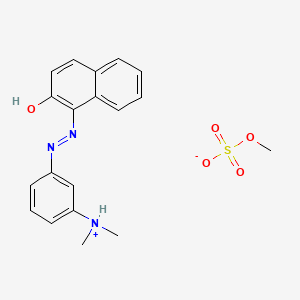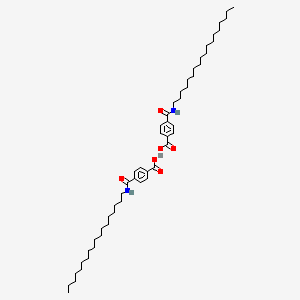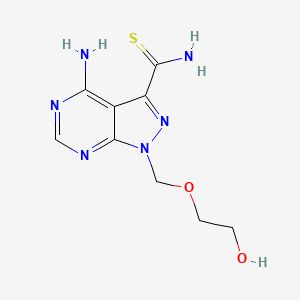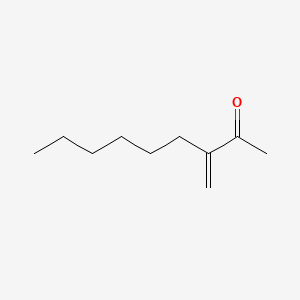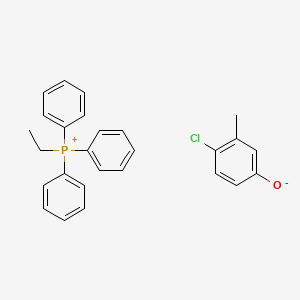
Einecs 255-398-0
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 255-398-0, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder that decomposes upon heating, releasing nitrogen gas and forming free radicals. This compound is essential in the production of various polymers and copolymers, making it a valuable substance in the chemical industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
CH3C(NHNH2)CN+CH3C(O)CH3→CH3C(N=N)C(CH3)CN+H2O
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The process includes the purification of the product through recrystallization or distillation to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions, where it breaks down to form free radicals. These free radicals are highly reactive and can initiate various polymerization reactions.
Common Reagents and Conditions
The decomposition of 2,2’-azobis(2-methylpropionitrile) is typically carried out at elevated temperatures, often in the presence of a solvent such as toluene or benzene. The reaction conditions are carefully controlled to ensure the efficient generation of free radicals.
Major Products Formed
The primary products formed from the decomposition of 2,2’-azobis(2-methylpropionitrile) are nitrogen gas and free radicals. These free radicals can then react with monomers to form polymers, such as poly(methyl methacrylate) and poly(vinyl chloride).
Wissenschaftliche Forschungsanwendungen
2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, it is used as a radical initiator in the polymerization of various monomers. This compound is essential in the synthesis of polymers and copolymers, which are used in the production of plastics, adhesives, and coatings.
Biology
In biological research, 2,2’-azobis(2-methylpropionitrile) is used to study the effects of free radicals on biological systems. It serves as a model compound to investigate the mechanisms of radical-induced damage in cells and tissues.
Medicine
In medicine, this compound is used in the development of drug delivery systems. The polymers synthesized using 2,2’-azobis(2-methylpropionitrile) can be engineered to release drugs in a controlled manner, improving the efficacy and safety of treatments.
Industry
In the industrial sector, 2,2’-azobis(2-methylpropionitrile) is used in the production of various polymer-based products. Its ability to initiate polymerization reactions makes it a valuable component in the manufacture of plastics, rubbers, and resins.
Wirkmechanismus
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the generation of free radicals through thermal decomposition. Upon heating, the compound decomposes to form nitrogen gas and two free radicals. These free radicals can then initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved in this process are primarily related to the formation and propagation of free radicals.
Vergleich Mit ähnlichen Verbindungen
2,2’-azobis(2-methylpropionitrile) is unique among radical initiators due to its high efficiency and stability. It is often compared to other radical initiators such as benzoyl peroxide and potassium persulfate.
Similar Compounds
Benzoyl Peroxide: Another commonly used radical initiator, benzoyl peroxide decomposes to form benzoyloxy radicals, which can initiate polymerization reactions. it is less stable than 2,2’-azobis(2-methylpropionitrile) and requires more stringent storage conditions.
Potassium Persulfate: This compound is also used as a radical initiator, particularly in aqueous polymerization reactions. It decomposes to form sulfate radicals, which can initiate polymerization. Potassium persulfate is less efficient than 2,2’-azobis(2-methylpropionitrile) and is often used in combination with other initiators to enhance its performance.
Eigenschaften
CAS-Nummer |
41489-06-9 |
|---|---|
Molekularformel |
C24H46N2O5 |
Molekulargewicht |
442.6 g/mol |
IUPAC-Name |
hexadecyl 3-aminopropanoate;5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H39NO2.C5H7NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-22-19(21)16-17-20;7-4-2-1-3(6-4)5(8)9/h2-18,20H2,1H3;3H,1-2H2,(H,6,7)(H,8,9) |
InChI-Schlüssel |
SCXSVDBMIBKZOD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCN.C1CC(=O)NC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


